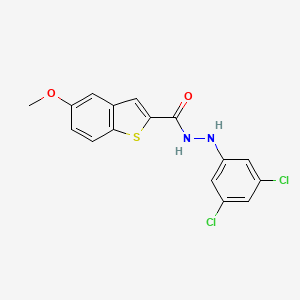
Clk1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLK1-IN-2 is a potent and selective inhibitor of the cdc2-like kinase 1 (CLK1). CLK1 is a member of the dual-specificity protein kinase family, which plays a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CLK1-IN-2 typically involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route often includes:
- Formation of the core scaffold through cyclization reactions.
- Introduction of substituents via nucleophilic substitution or electrophilic aromatic substitution.
- Final purification using chromatographic techniques to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: CLK1-IN-2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
CLK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of CLK1 and its role in pre-mRNA splicing.
Biology: Employed in cellular assays to investigate the effects of CLK1 inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
CLK1-IN-2 exerts its effects by selectively inhibiting the kinase activity of CLK1. The compound binds to the ATP-binding site of CLK1, preventing the phosphorylation of serine/arginine-rich proteins involved in pre-mRNA splicing. This inhibition disrupts the splicing process, leading to altered gene expression and subsequent cellular effects. The molecular targets and pathways involved include the CLK1-SRSF5 axis, which regulates alternative splicing events and impacts cell growth and metastasis .
Comparison with Similar Compounds
CLK1-IN-2 is unique compared to other CLK inhibitors due to its high selectivity and potency. Similar compounds include:
KuWal151: Inhibits CLK1, CLK2, and CLK4 with high selectivity towards dual-specificity tyrosine phosphorylation regulated kinases.
SM08502: A CLK inhibitor that has entered clinical trials for its potential therapeutic applications.
Compound 25: A potent and selective inhibitor of CLK1 with an IC50 value of 2 nM
This compound stands out due to its specific targeting of CLK1 and its potential for therapeutic applications in various diseases.
Properties
Molecular Formula |
C16H12Cl2N2O2S |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N'-(3,5-dichlorophenyl)-5-methoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-13-2-3-14-9(4-13)5-15(23-14)16(21)20-19-12-7-10(17)6-11(18)8-12/h2-8,19H,1H3,(H,20,21) |
InChI Key |
ZDJFIKFQLKJRBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)C(=O)NNC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















